N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine
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Overview
Description
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is a complex organic compound that features a thieno[2,3-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine typically involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 3-methyl-1-phenylpyrazole and a thiophene derivative.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation, often using reagents like acyl chlorides under basic conditions.
Attachment of the Glycine Moiety: The final step involves coupling the thieno[2,3-c]pyrazole derivative with glycine, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine involves its interaction with specific molecular targets such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways that are crucial for cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- 4-Chlorophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
Uniqueness
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is unique due to its glycine moiety, which imparts additional biological activity and potential therapeutic applications. This distinguishes it from other similar compounds that lack this functional group.
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H13N3O3S/c1-9-11-7-12(14(21)16-8-13(19)20)22-15(11)18(17-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,21)(H,19,20) |
InChI Key |
RLCMSNHQUFJFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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